L-tyrosyl-D-valyl-L-valyl-D-phenylalaninamide

概要

説明

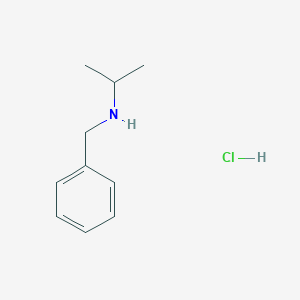

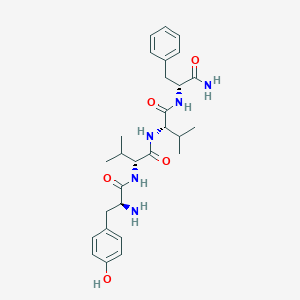

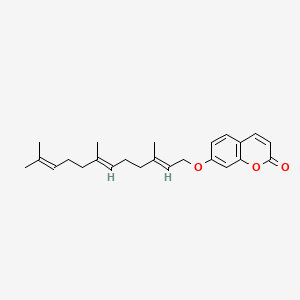

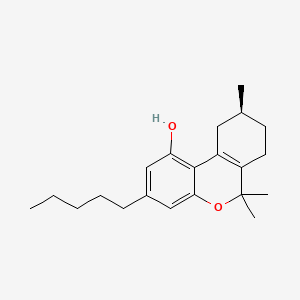

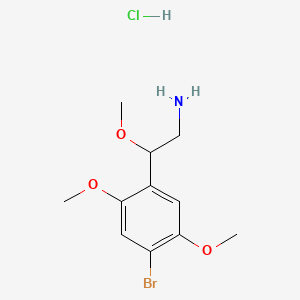

“L-tyrosyl-D-valyl-L-valyl-D-phenylalaninamide” also known as “Bilaid C1” is a tetrapeptide and derivative of bilaid C . It has a molecular formula of C28H39N5O5 and a molecular weight of 525.6 .

Molecular Structure Analysis

The molecular structure of “this compound” is complex due to its peptide nature. It consists of four amino acids: L-tyrosine, D-valine, L-valine, and D-phenylalanine .Physical And Chemical Properties Analysis

“this compound” is supplied as a solid and is soluble in DMSO and methanol .科学的研究の応用

Anti-inflammatory Properties

Several studies have shown that certain amino acids, including L-tyrosine and L-valine, exhibit anti-inflammatory activity. Meyers, Moonka, and Davis (1979) investigated the inhibitory effect of these amino acids on gelatin-induced abdominal inflammation in mice, highlighting their potential as anti-inflammatory agents (Meyers, Moonka, & Davis, 1979).

Biochemical Specificity and Protein Synthesis

Research on the specificity of aminoacyl-tRNA synthetases from yeast, including those for valyl-, phenylalanyl-, and tyrosyl-tRNA, has been performed to understand the precise biochemical interactions and role in protein synthesis. Igloi, Von Der Haar, and Cramer (1978) provided insights into the enzymatic hydrolysis process involved in maintaining specificity during protein synthesis (Igloi, Von Der Haar, & Cramer, 1978).

Enzymatic and Chemical Synthesis

Studies by Schwyzer et al. (1963) and others have explored the synthesis of various peptides involving L-tyrosine and L-valine. These syntheses are crucial for the development of peptides with potential pharmaceutical applications (Schwyzer, Riniker, & Kappeler, 1963).

Structural and Spectroscopic Analysis

Koleva, Kolev, and Spiteller (2007) conducted a structural characterization of L-tyrosine-containing dipeptides using quantum chemical calculations and solid-state linear-dichroic infrared spectroscopy. This research aids in understanding the molecular structure and properties of peptides involving L-tyrosine and L-valine (Koleva, Kolev, & Spiteller, 2007).

Biotechnological Applications

The biotechnological production of compounds like p-hydroxycinnamic acid from glucose, using enzymes like tyrosine ammonia-lyase, demonstrates the application of L-tyrosine in metabolic engineering. Vannelli et al. (2007) explored the expression of heterologous genes from plants and fungi for this purpose (Vannelli, Qi, Sweigard, Gatenby, & Sariaslani, 2007).

作用機序

Bilaid C1, also known as “(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-3-methylbutanamide” or “L-tyrosyl-D-valyl-L-valyl-D-phenylalaninamide”, is a tetrapeptide isolated from Penicillium sp .

Target of Action

The primary target of Bilaid C1 is the μ-opioid receptor . This receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids .

Mode of Action

Bilaid C1 binds to the μ-opioid receptor with a Ki value of 3.1 μM in HEK293 cell membranes expressing the human receptor . This binding leads to the activation of the receptor and subsequent intracellular signaling pathways .

Biochemical Pathways

The activation of the μ-opioid receptor by Bilaid C1 leads to the inhibition of adenylate cyclase, decreasing the production of cyclic AMP (cAMP). This results in the hyperpolarization of the cell membrane and inhibition of neurotransmitter release . Additionally, Bilaid C1 may also influence the classical complement pathway through its interaction with C1s .

Pharmacokinetics

Like other peptides, it is expected to have a relatively short half-life in the body due to rapid metabolism and excretion .

Result of Action

The binding of Bilaid C1 to the μ-opioid receptor leads to analgesic effects, as is typical for μ-opioid receptor agonists . It also inhibits forskolin-induced cAMP accumulation by 77% in HEK293 cells expressing the human μ-opioid receptor when used at a concentration of 10 µM .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

It is known that Bilaid C1 binds to the μ-opioid receptor with a Ki value of 3.1 μM in HEK293 cell membranes expressing the human receptor . This suggests that Bilaid C1 may interact with various enzymes, proteins, and other biomolecules in the context of opioid signaling.

Molecular Mechanism

Its binding to the μ-opioid receptor suggests that it may exert its effects at the molecular level through this interaction . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

特性

IUPAC Name |

(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N5O5/c1-16(2)23(27(37)31-22(25(30)35)15-18-8-6-5-7-9-18)33-28(38)24(17(3)4)32-26(36)21(29)14-19-10-12-20(34)13-11-19/h5-13,16-17,21-24,34H,14-15,29H2,1-4H3,(H2,30,35)(H,31,37)(H,32,36)(H,33,38)/t21-,22+,23-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCYNZNZYWLHTN-UARRHKHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,3a,4,5,6-hexahydro-2-d-8-methyl-1H-pyrazino[3,2,1-jk]carbazole-1,1,2-d3, monohydrochloride](/img/structure/B3025753.png)

![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B3025756.png)

![(9beta,13alpha,14beta,20alpha)-3-hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid, 3-[[(2Z)-3-cyano-3-(4-fluorophenyl)-1-oxo-2-propen-1-yl]oxy]propyl ester](/img/structure/B3025757.png)

![1-Cyclohexyl-4-[4-(2-methoxy-phenyl)-piperazin-1-YL]-2-phenyl-butan-1-one dihydrochloride](/img/structure/B3025758.png)

![1-Azetidinecarboxamide, 3-(1-methylethoxy)-N-[[2-methyl-4-[2-[(1-methyl-1H-pyrazol-4-yl)amino]-4-pyrimidinyl]phenyl]methyl]-](/img/structure/B3025773.png)